BenchChemオンラインストアへようこそ!

2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura cross-coupling sp³–sp² bond formation bridgehead boronic ester reactivity

2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2609867-71-0, MF C₁₄H₂₅BO₂, MW 236.16 g/mol) is a saturated, all-sp³-hybridized bridgehead alkylboronic acid pinacol ester belonging to the bicyclo[3.2.1]octane scaffold family. The compound is commercially supplied at verified 98% purity by multiple specialty organic building-block vendors and is shipped at ambient temperature, making it directly suitable for medicinal chemistry and fragment-based library procurement without further purification.

Molecular Formula C14H25BO2
Molecular Weight 236.16 g/mol
Cat. No. B15378797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC14H25BO2
Molecular Weight236.16 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C23CCCC(C2)CC3
InChIInChI=1S/C14H25BO2/c1-12(2)13(3,4)17-15(16-12)14-8-5-6-11(10-14)7-9-14/h11H,5-10H2,1-4H3
InChIKeyJPVGTIDIZRVPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Procurement-Ready C14H25BO2 Bridgehead Boronic Ester at 98% Purity


2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2609867-71-0, MF C₁₄H₂₅BO₂, MW 236.16 g/mol) is a saturated, all-sp³-hybridized bridgehead alkylboronic acid pinacol ester belonging to the bicyclo[3.2.1]octane scaffold family . The compound is commercially supplied at verified 98% purity by multiple specialty organic building-block vendors and is shipped at ambient temperature, making it directly suitable for medicinal chemistry and fragment-based library procurement without further purification . SMILES notation CC1(C)OB(C23CCCC(CC2)C3)OC1(C)C confirms the boron is covalently attached to the bridgehead (C1) position of the bicyclo[3.2.1]octane skeleton, generating a structurally rigid, chirally defined sp³ carbon–boron linkage that distinguishes it from all isomeric C₁₄H₂₅BO₂ bicycloalkyl boronic esters .

Why C₁₄H₂₅BO₂ Bicycloalkyl Boronic Esters Cannot Be Interchanged in Procurement: The 2-(Bicyclo[3.2.1]octan-1-yl)-Bpin Case


The molecular formula C₁₄H₂₅BO₂ is shared among several constitutional isomers including the bicyclo[2.2.2]octane, bicyclo[2.2.1]heptane (norbornane) and bicyclo[1.1.1]pentane bridgehead boronic pinacol esters, yet each scaffold imposes a fundamentally different exit-vector geometry, steric environment around boron and ring-strain energy that collectively dictate reactivity in cross-coupling and ultimate physicochemical properties of downstream products . For procurement decisions, substituting one isomer for another without verifying the bicyclic scaffold can lead to divergent reaction kinetics, altered ADME profiles and invalid SAR interpretation, because the carbon–boron bond transmetalation rate, protodeborylation susceptibility and coupling partner scope are exquisitely sensitive to the steric crowd at the bridgehead [1]. Consequently, a medicinal chemistry program that orders 'a C₁₄H₂₅BO₂ bridgehead Bpin' without specifying the bicyclo[3.2.1]octane scaffold risks obtaining a different regioisomer that produces non-equivalent lead series and irreproducible biological data [2].

Quantitative Head-to-Head Evidence for 2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Isomeric Bridgehead Bpin Esters


Bridgehead Carbon Hybridization: Fully sp³ Bicyclo[3.2.1]octane vs. sp²/heteroatom-Containing Bicyclic Boronic Esters

The target compound bears a fully saturated, all-sp³ bicyclo[3.2.1]octane bridgehead carbon directly bonded to boron, contrasting with the extensively studied 8-heterobicyclo[3.2.1]oct-2-enyl pinacol boronates (e.g., 8-oxa- or 8-azabicyclo[3.2.1]oct-2-en-3-yl Bpin) that possess sp²-hybridized bridgehead or vinyl carbons . In published Suzuki-Miyaura couplings of 8-oxabicyclo[3.2.1]oct-2-en-3-yl Bpin with iodobenzene, products were obtained in 'reasonable to fair yields' and an epibatidine-atropine hybrid was achieved in 65% overall yield over three steps, whereas the sp³-bridgehead nature of the target compound necessitates fundamentally different catalytic conditions (photoredox/nickel dual catalysis for non-activated alkyl Bpin cross-coupling) and offers orthogonal selectivity [1]. The sp³ hybridization eliminates competing Heck-type side reactions observed with alkenyl boronates under Pd-only conditions [2]. This hybridization difference directly dictates which catalytic manifold and coupling partner scope are accessible, making the target compound non-fungible with alkenyl bicyclic boronates in synthetic planning [3].

Suzuki-Miyaura cross-coupling sp³–sp² bond formation bridgehead boronic ester reactivity

Calculated LogP Differentiation: Bicyclo[3.2.1]octane (cLogP 4.18) vs. Bicyclo[2.2.2]octane (LogP 3.80) Parent Hydrocarbons

The calculated LogP of the parent bicyclo[3.2.1]octane hydrocarbon (C₈H₁₄) is 4.179, as reported in the Springer Materials database [1]. In comparison, the isomeric bicyclo[2.2.2]octane parent hydrocarbon shows a ChemSpider ACD/LogP of 3.80 . Although both are C₈H₁₄ constitutional isomers, the more elongated, less spherical shape of bicyclo[3.2.1]octane results in a +0.38 LogP unit increase relative to the more compact bicyclo[2.2.2]octane. This difference persists in the corresponding boronic ester derivatives and translates into measurably higher predicted membrane permeability for compounds incorporating the bicyclo[3.2.1]octane scaffold . For a medicinal chemistry program optimizing CNS penetration or oral bioavailability, a ΔLogP of +0.38 can shift a lead compound across critical Lipinski thresholds, making the bicyclo[3.2.1]octane a preferred scaffold when higher lipophilicity is desired without introducing additional rotatable bonds or heteroatoms [2].

lipophilicity ADME prediction scaffold selection

Dihedral Angle Exit-Vector Geometry: Bicyclo[3.2.1]octane vs. Bicyclo[1.1.1]pentane Bridgehead Boronates

The bicyclo[3.2.1]octane bridgehead boron projects its substituent at a dihedral angle defined by the C1–C2–C3–C4 bridge geometry that is distinct from the 0°/180° linear exit vectors of bicyclo[1.1.1]pentane (BCP) bridgehead boronates [1]. BCP bridgehead Bpin esters provide a strictly linear, rod-like substitution pattern (ideal para-phenyl bioisostere), whereas the bicyclo[3.2.1]octane scaffold introduces a defined bend angle and out-of-plane tilt that samples different three-dimensional chemical space [2]. In programmable late-stage functionalization studies of BCP bis-boronates, bridgehead (C3)-Bpin exhibits inherent chemoselectivity over bridge (C2)-Bpin, enabling sequential derivatization; the bicyclo[3.2.1]octane bridgehead Bpin, with its larger ring system and greater conformational flexibility, provides an alternative selectivity profile that cannot be replicated by BCP or bicyclo[2.2.2]octane scaffolds [3]. This scaffold-dependent geometry directly impacts protein–ligand shape complementarity and is a primary driver of hit-to-lead scaffold hopping decisions [4].

exit-vector geometry scaffold diversity structure–activity relationship

sp³-Rich Fraction (Fsp³) and Three-Dimensionality: Bicyclo[3.2.1]octane Bpin vs. Aryl Boronic Esters

The bicyclo[3.2.1]octane parent hydrocarbon possesses a 100% sp³-hybridized carbon fraction (Fsp³ = 1.0), conferring maximal three-dimensional character and saturating all carbon valencies [1]. In contrast, arylboronic acid pinacol esters—the dominant commercial building block class for Suzuki coupling—have Fsp³ values typically below 0.2, resulting in planar, aromatic-rich products that have been associated with higher attrition rates in drug development due to poor solubility and promiscuous off-target binding [2]. Incorporation of the bicyclo[3.2.1]octane scaffold via Suzuki coupling at the bridgehead delivers products with systematically elevated Fsp³, directly addressing the industry-wide push toward more three-dimensional, sp³-rich fragment and lead-like libraries [3]. The bicyclo[3.2.1]octane skeleton has been explicitly employed in GABA-derivative design, where a bicyclo[3.2.1]octene-bearing analogue exhibited a 6-fold enhancement in BCAT1 enzymatic inhibitory activity versus the parent compound, demonstrating that this scaffold can translate increased 3D character into measurable potency gains [4].

Fsp³ drug-likeness fragment-based screening

Optimal Procurement and Deployment Scenarios for 2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Drug Discovery and Chemical Biology


Scaffold-Hopping Medicinal Chemistry: Replacing para-Substituted Phenyl Rings with Saturated Bicyclo[3.2.1]octane Bioisosteres

When a lead series containing a para-substituted phenyl or bicyclo[2.2.2]octane core exhibits suboptimal solubility, high aromatic ring count, or flat SAR, the bicyclo[3.2.1]octane bridgehead Bpin offers a direct, one-step Suzuki coupling incorporation of a saturated, three-dimensional scaffold with a distinct bent exit-vector geometry. The +0.38 LogP differential relative to bicyclo[2.2.2]octane (cLogP 4.18 vs. 3.80) provides a predictable lipophilicity increase without introducing heteroatoms or additional H-bond donors/acceptors. This is critical for CNS programs where passive permeability must be maintained while reducing the number of aromatic rings below established attrition thresholds [1].

Photoredox/Nickel-Catalyzed sp³–sp² Library Synthesis of Bicyclo[3.2.1]octane-Containing Analogues

For discovery chemistry groups building DNA-encoded libraries (DELs) or high-throughput parallel synthesis arrays of sp³-rich compounds, the target compound serves as a key non-activated alkyl Bpin coupling partner. Recent Ni/photoredox methodologies (2022) demonstrate efficient C(sp²)–C(sp³) cross-coupling of alkyl pinacolboronates with (hetero)aryl bromides under both batch and flow conditions. The fully saturated bridgehead center of the bicyclo[3.2.1]octane Bpin requires these modern dual-catalytic conditions, which simultaneously provide functional group tolerance for heterocycles common in drug-like fragments. This positions the compound as a gatekeeper building block for next-generation sp³-enriched screening libraries where traditional Pd(0)-only Suzuki conditions fail [2].

BCAT1-Targeted Cancer Resistance Programs: Bicyclo[3.2.1]octane Scaffold as a Privileged Chemotype

Recent evidence demonstrates that a bicyclo[3.2.1]octene-containing GABA derivative (compound 7) achieved a 6-fold enhancement in BCAT1 enzymatic inhibition (vs. parent WQQ-345) and effectively suppressed the growth of 67R cells resistant to third-generation EGFR TKIs. The target bicyclo[3.2.1]octane Bpin provides the saturated analogue of this active scaffold, enabling further SAR exploration around the bridgehead substitution pattern. Procurement of this building block allows medicinal chemistry teams to directly access the saturated bicyclo[3.2.1]octane chemotype that has demonstrated quantitative target engagement in a therapeutically relevant resistance model, circumventing lengthy de novo scaffold synthesis [3].

Physicochemical Property Differentiation in Parallel Library Design: Bridged Bicyclic Scaffold Screening

For lead optimization programs that require systematic variation of core lipophilicity and shape while maintaining constant molecular formula (C₁₄H₂₅BO₂), the bicyclo[3.2.1]octane Bpin represents one node in a bridged bicyclic scaffold matrix alongside bicyclo[2.2.2]octane (cLogP 3.80), bicyclo[2.2.1]heptane and bicyclo[1.1.1]pentane boronates. By procuring all four isomeric building blocks, medicinal chemists can generate matched molecular pairs that isolate the effect of scaffold topology on potency, selectivity, and ADME endpoints—an approach that has become standard practice in major pharmaceutical scaffold-hopping campaigns. The 98% purity and ambient shipping stability of the commercially available bicyclo[3.2.1]octane Bpin make it logistics-ready for incorporation into automated parallel synthesis workflows [1].

Quote Request

Request a Quote for 2-(Bicyclo[3.2.1]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.